Tau Peptide (306-317) Trifluoroacetate
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Overview
Description
Tau Peptide (306-317) Trifluoroacetate is a synthetic peptide derived from the tau protein, which plays a crucial role in the pathogenesis of neurodegenerative diseases such as Alzheimer’s disease. This peptide is composed of a sequence of amino acids that are part of the tau protein, specifically from residues 306 to 317. The trifluoroacetate salt form is commonly used in research due to its stability and solubility .
Mechanism of Action
Target of Action
Tau Peptide (306-317) Trifluoroacetate is a polypeptide that can be found by peptide screening . Peptide screening is a research tool that pools active peptides primarily by immunoassay
Mode of Action
It is known that peptide screening can be used for protein interaction, functional analysis, epitope screening, especially in the field of agent research and development .
Biochemical Pathways
The compound’s use in peptide screening suggests it may interact with various proteins and potentially influence multiple biochemical pathways .
Result of Action
Given its use in peptide screening for protein interaction and functional analysis, it can be inferred that the compound may have diverse effects depending on the specific proteins and pathways it interacts with .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tau Peptide (306-317) Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid in the sequence is added and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is complete.
Cleavage and Purification: The peptide is cleaved from the resin and purified, often using high-performance liquid chromatography (HPLC).
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The use of trifluoroacetic acid (TFA) in the cleavage step is common to release the peptide from the resin .
Chemical Reactions Analysis
Types of Reactions: Tau Peptide (306-317) Trifluoroacetate can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acids, such as methionine or cysteine, within the peptide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Specific amino acid derivatives and coupling reagents like HBTU or DIC.
Major Products: The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to sulfoxide or sulfone derivatives, while reduction can yield free thiol groups .
Scientific Research Applications
Tau Peptide (306-317) Trifluoroacetate has a wide range of applications in scientific research:
Chemistry: Used in studies of peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Studied for its involvement in neurodegenerative diseases, particularly Alzheimer’s disease. It serves as a model peptide for understanding tau pathology and developing therapeutic interventions.
Industry: Utilized in the development of diagnostic tools and therapeutic agents targeting tau-related diseases
Comparison with Similar Compounds
Tau Peptide (275-305): Another fragment of the tau protein used in research.
Tau Peptide (318-335): A different segment of the tau protein with distinct properties.
Amyloid Beta Peptide (1-42): A peptide involved in Alzheimer’s disease, similar in its role in neurodegeneration but derived from a different protein.
Uniqueness: Tau Peptide (306-317) Trifluoroacetate is unique due to its specific sequence, which is crucial for studying the aggregation and pathology of tau protein in neurodegenerative diseases. Its stability and solubility in the trifluoroacetate salt form make it particularly useful for experimental applications .
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H109N15O18.C2HF3O2/c1-11-37(10)53(79-54(86)40(24-25-48(68)83)70-60(92)50(69)34(4)5)63(95)78-52(36(8)9)62(94)74-44(30-38-20-22-39(82)23-21-38)56(88)71-41(17-12-14-26-66)64(96)80-28-16-19-47(80)59(91)77-51(35(6)7)61(93)75-45(31-49(84)85)57(89)73-43(29-33(2)3)55(87)76-46(32-81)58(90)72-42(65(97)98)18-13-15-27-67;3-2(4,5)1(6)7/h20-23,33-37,40-47,50-53,81-82H,11-19,24-32,66-67,69H2,1-10H3,(H2,68,83)(H,70,92)(H,71,88)(H,72,90)(H,73,89)(H,74,94)(H,75,93)(H,76,87)(H,77,91)(H,78,95)(H,79,86)(H,84,85)(H,97,98);(H,6,7)/t37-,40-,41-,42-,43-,44-,45-,46-,47-,50-,51-,52-,53-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMWNSLEDXQUQM-UTMUFNNMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C67H110F3N15O20 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1502.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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